

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diphenylpropanetrione

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Compound of Interest

Compound Name: **1,3-Diphenylpropanetrione**

Cat. No.: **B1361502**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Diphenylpropanetrione**. Due to the limited availability of experimental spectra in public databases, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for the identification and characterization of this compound.

Spectroscopic Data Overview

The following tables summarize the key spectroscopic data for **1,3-Diphenylpropanetrione**.

Table 1: Mass Spectrometry Data for 1,3-Diphenylpropanetrione

Mass spectrometry of **1,3-Diphenylpropanetrione** reveals a distinct fragmentation pattern. The major fragments observed are consistent with the structure of the molecule, primarily showing cleavage of the phenyl and carbonyl groups.[\[1\]](#)

Fragment (m/z)	Proposed Structure	Relative Intensity
105	$[\text{C}_6\text{H}_5\text{CO}]^+$	High
77	$[\text{C}_6\text{H}_5]^+$	Medium
51	$[\text{C}_4\text{H}_3]^+$	Low

Table 2: Predicted ^1H NMR Spectral Data for 1,3-Diphenylpropanetrione (CDCl₃, 500 MHz)

Disclaimer: The following ^1H NMR data is predicted using computational models and should be used as a reference. Actual experimental values may vary.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	Multiplet	4H	Aromatic Protons (ortho to C=O)
~7.5 - 7.7	Multiplet	6H	Aromatic Protons (meta and para to C=O)

Table 3: Predicted ^{13}C NMR Spectral Data for 1,3-Diphenylpropanetrione (CDCl₃, 125 MHz)

Disclaimer: The following ^{13}C NMR data is predicted using computational models and should be used as a reference. Actual experimental values may vary.

Chemical Shift (δ , ppm)	Assignment
~195	C=O (Ketone)
~185	C=O (Central Ketone)
~135	Aromatic C (Quaternary)
~130	Aromatic CH
~129	Aromatic CH
~128	Aromatic CH

Table 4: Predicted Infrared (IR) Spectroscopy Data for 1,3-Diphenylpropanetrione

Disclaimer: The following IR data is predicted using computational models and should be used as a reference. Actual experimental values may vary.

Frequency (cm^{-1})	Vibration Type	Intensity
~3100 - 3000	C-H stretch (aromatic)	Medium
~1720 - 1680	C=O stretch (ketone)	Strong
~1600 - 1450	C=C stretch (aromatic)	Medium-Strong
~1300 - 1000	C-C stretch	Medium
~900 - 675	C-H bend (aromatic)	Strong

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of 1,3-Diphenylpropanetrione

A plausible synthesis of **1,3-diphenylpropanetrione** can be achieved through the oxidation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).

Materials:

- 1,3-Diphenyl-1,3-propanedione
- Selenium dioxide (SeO₂)
- Dioxane
- Water
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of 1,3-diphenyl-1,3-propanedione in aqueous dioxane, add a stoichiometric amount of selenium dioxide.
- Reflux the mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.
- Extract the filtrate with dichloromethane.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **1,3-diphenylpropanetrione**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of **1,3-diphenylpropanetrione** in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 500 MHz spectrometer.
- For ^1H NMR, typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, typical parameters include a spectral width of 0-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2-5 seconds, with proton decoupling.
- Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of crystalline **1,3-diphenylpropanetrione** with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.
- Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Collect a background spectrum of the pure KBr pellet or solvent for background subtraction.

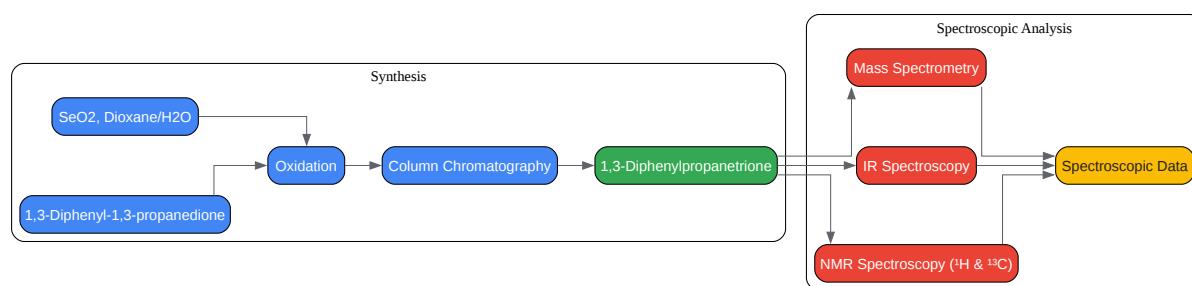
Mass Spectrometry (MS):

- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- For EI, a direct insertion probe or a gas chromatograph can be used for sample introduction.

- Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.
- Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Mandatory Visualizations

Logical Workflow for Synthesis and Analysis

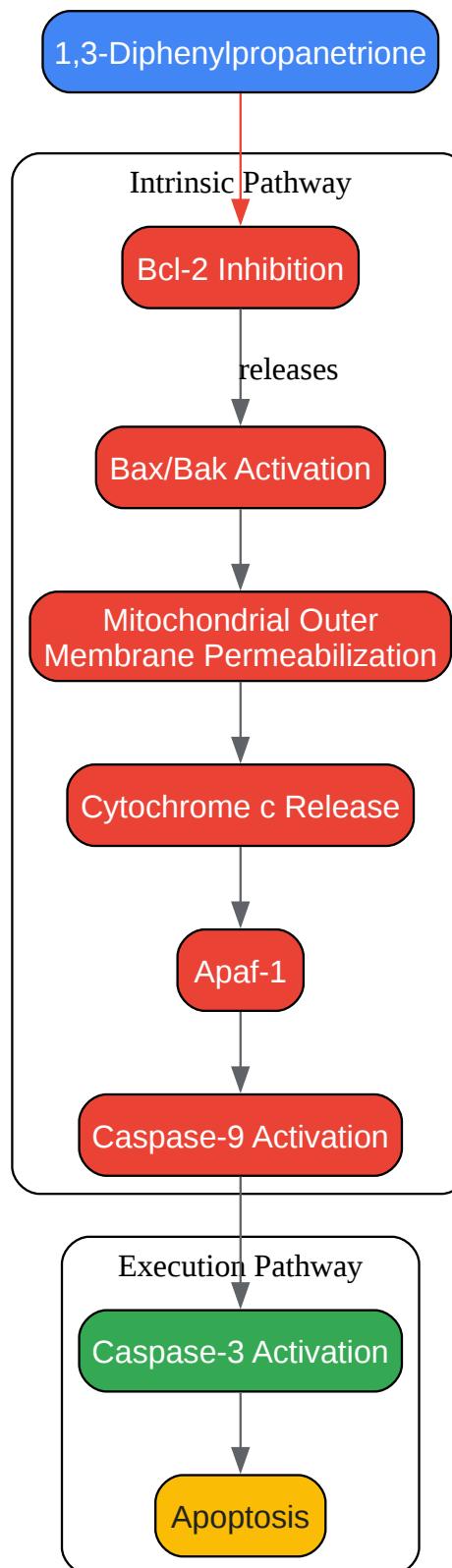


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Caption: Workflow for the synthesis and spectroscopic analysis of **1,3-Diphenylpropanetrione**.

Hypothetical Signaling Pathway for Induced Apoptosis

While the direct biological activity of **1,3-diphenylpropanetrione** is not extensively documented, structurally related compounds have shown cytotoxic effects by inducing apoptosis.^{[2][3]} The following diagram illustrates a plausible signaling pathway for apoptosis that could be triggered by such a compound.



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Caption: A hypothetical intrinsic apoptosis pathway potentially induced by **1,3-Diphenylpropanetrione**.

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References

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